molecular formula C29H35ClN4O3S2 B2861286 4-(N-benzyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1321788-62-8

4-(N-benzyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2861286
CAS No.: 1321788-62-8
M. Wt: 587.19
InChI Key: GZGXNJCUFVFVTR-UHFFFAOYSA-N
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Description

4-(N-benzyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C29H35ClN4O3S2 and its molecular weight is 587.19. The purity is usually 95%.
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Biological Activity

4-(N-benzyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride, with the CAS number 1322240-18-5, is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique molecular structure that includes a sulfamoyl group, a diethylamino moiety, and a benzothiazole derivative, which may contribute to its pharmacological properties.

  • Molecular Formula : C30H37ClN4O4S2
  • Molecular Weight : 617.2 g/mol
  • Structure : The compound's structure suggests potential interactions with various biological targets due to its multiple functional groups.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes and receptors, potentially modulating various cellular pathways. The presence of the sulfamoyl group may enhance its ability to interact with biological macromolecules, influencing processes such as:

  • Enzyme Inhibition : Targeting enzymes involved in metabolic pathways.
  • Receptor Modulation : Binding to receptors that regulate cellular signaling.
  • Impact on Cell Growth and Apoptosis : Affecting pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

Recent studies have indicated that the compound exhibits significant antimicrobial properties. A detailed investigation into its antibacterial activity revealed the following:

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus1464
Bacillus subtilis1632
Escherichia coli81024
Pseudomonas aeruginosa81024
Candida albicans1564

The results indicate that the compound is particularly effective against Gram-positive bacteria, while showing weaker activity against Gram-negative strains .

Case Studies

  • Study on Antimicrobial Efficacy :
    • In a controlled laboratory setting, the compound was tested against various bacterial strains. The study found that it effectively inhibited the growth of both S. aureus and B. subtilis, suggesting its potential application in treating infections caused by these pathogens.
  • Mechanistic Insights :
    • Further investigations using molecular docking studies revealed that the compound binds effectively to bacterial enzymes, disrupting their function and leading to cell death. This highlights its potential as a lead compound for developing new antibiotics.

Properties

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-[2-(diethylamino)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34N4O3S2.ClH/c1-5-32(6-2)19-20-33(29-30-27-22(3)11-10-14-26(27)37-29)28(34)24-15-17-25(18-16-24)38(35,36)31(4)21-23-12-8-7-9-13-23;/h7-18H,5-6,19-21H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZGXNJCUFVFVTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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